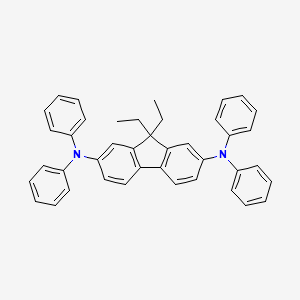
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N',N'-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- is a complex organic compound that belongs to the fluorene family This compound is characterized by its unique structure, which includes a fluorene core substituted with diethyl and tetraphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with an aryl bromide. This is followed by a base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the fluorene core are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorenes.
Aplicaciones Científicas De Investigación
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique structure allows it to efficiently transport charge and emit light. The diethyl and tetraphenyl groups enhance its stability and performance by preventing aggregation and improving solubility.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-N,N-di(1-naphthyl)-N,N-diphenyl-9H-fluorene-2,7-diamine: This compound has similar structural features but with dimethyl and naphthyl groups instead of diethyl and tetraphenyl groups.
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine: Another similar compound with ethynyl and diphenyl groups.
Uniqueness
The uniqueness of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- lies in its specific substitution pattern, which imparts distinct photophysical properties and enhances its performance in optoelectronic applications. The presence of diethyl and tetraphenyl groups provides better solubility and stability compared to similar compounds.
Propiedades
Número CAS |
114482-25-6 |
|---|---|
Fórmula molecular |
C41H36N2 |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
9,9-diethyl-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C41H36N2/c1-3-41(4-2)39-29-35(42(31-17-9-5-10-18-31)32-19-11-6-12-20-32)25-27-37(39)38-28-26-36(30-40(38)41)43(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-30H,3-4H2,1-2H3 |
Clave InChI |
FTRYPUCZKJRTGU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
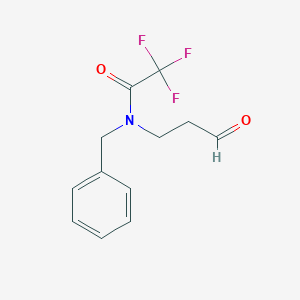
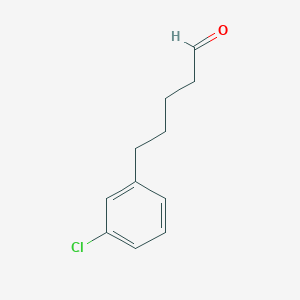
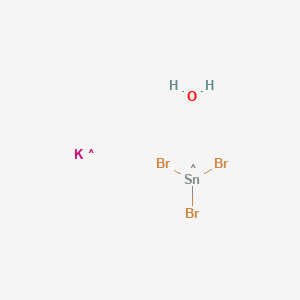

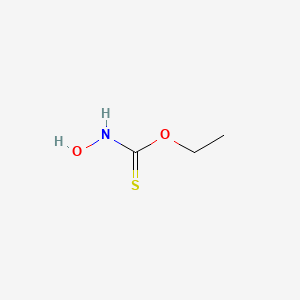
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
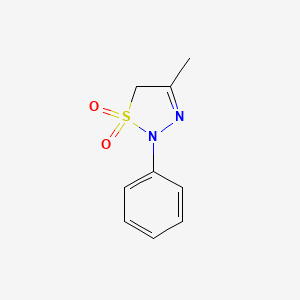

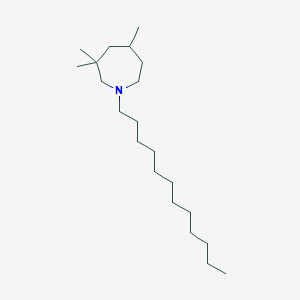
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
